Cas no 2137750-10-6 (5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-)

5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- 化学的及び物理的性質
名前と識別子
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- 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-
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- インチ: 1S/C9H15BrN2S/c1-3-7(2)4-11-6-9-8(10)5-12-13-9/h5,7,11H,3-4,6H2,1-2H3
- InChIKey: FHDQKUCKGZVZGC-UHFFFAOYSA-N
- ほほえんだ: S1C(CNCC(C)CC)=C(Br)C=N1
5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694576-10.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-694576-0.5g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-694576-5.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-694576-0.25g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-694576-2.5g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-694576-0.1g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-694576-0.05g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-694576-1.0g |
[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |
2137750-10-6 | 95.0% | 1.0g |
$770.0 | 2025-03-12 |
5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- 関連文献
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-に関する追加情報
Professional Introduction to 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- (CAS No. 2137750-10-6)
5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-, identified by the CAS number 2137750-10-6, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the isothiazole class, which has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural uniqueness of this molecule, characterized by a brominated isothiazole core and a N-(2-methylbutyl) substituent, makes it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
The isothiazole moiety in this compound is known for its broad spectrum of biological activities. Isothiazoles are heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 4-position enhances the reactivity of the molecule, making it a valuable intermediate in organic synthesis. Additionally, the N-(2-methylbutyl) group contributes to the lipophilicity of the compound, which can be advantageous in drug delivery systems.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from isothiazole derivatives. The compound 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- has been extensively studied for its potential applications in treating various diseases. For instance, studies have shown that isothiazole derivatives can inhibit the activity of certain enzymes involved in cancer progression. The bromine substitution pattern in this compound may enhance its binding affinity to target proteins, thereby improving its pharmacological efficacy.
The synthesis of 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been utilized to construct the desired molecular framework. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.
The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. Preliminary results indicate that it exhibits significant inhibitory effects on certain enzymes and receptors associated with inflammatory diseases and cancer. The N-(2-methylbutyl) group may play a crucial role in modulating the pharmacokinetic properties of the compound, potentially enhancing its bioavailability and therapeutic window.
One of the most intriguing aspects of 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- is its potential as a scaffold for developing new drugs. The isothiazole core provides a rich platform for structural modifications, allowing researchers to fine-tune the biological activity of the molecule. By incorporating different substituents at various positions on the isothiazole ring, scientists can explore a wide range of pharmacological effects. This flexibility makes it an attractive candidate for drug design and development.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict the binding interactions between 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- and target proteins. These simulations provide valuable insights into the molecular mechanisms underlying its biological activity. Additionally, computational methods have helped optimize synthetic routes by predicting reaction outcomes and minimizing unwanted side products.
In conclusion, 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- (CAS No. 2137750-10-6) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable compound for further study. As research continues to uncover new applications for isothiazole derivatives, compounds like this one are poised to play a crucial role in developing innovative therapeutic strategies.
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